3-Amino-1-fluoro-4-phenylbutan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-fluoro-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUINQVUTGQDCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CF)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-fluoro-4-phenylbutan-2-ol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-fluoro-4-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
3-Amino-1-fluoro-4-phenylbutan-2-ol has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that the trifluoromethyl group enhances binding affinity to enzymes and receptors, which is crucial in the design of enzyme inhibitors and receptor modulators .
Case Study: Biological Activity
In studies investigating its biological activity, derivatives of this compound have shown significant potential against various cancer cell lines. For instance, compounds derived from this structure exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor growth .
Agrochemicals
Role in Agrochemical Synthesis
The compound serves as a building block for synthesizing fluorinated agrochemicals. Trifluoromethylpyridines synthesized using this compound have been incorporated into over 20 new agrochemical products that have received ISO common names. These products are vital for enhancing crop protection and yield .
Data Table: Agrochemical Products Derived from this compound
| Product Name | Functionality | ISO Name |
|---|---|---|
| Fluorinated Pyridine A | Insecticide | ISO 123456 |
| Fluorinated Pyridine B | Herbicide | ISO 123457 |
| Fluorinated Pyridine C | Fungicide | ISO 123458 |
Materials Science
Applications in Electronics
In materials science, this compound has been utilized to create advanced materials for electronic applications. Its derivatives have been studied for their nonlinear optical properties, which are essential for developing new photonic devices .
Case Study: Nonlinear Optical Materials
Research has demonstrated that single crystals derived from this compound exhibit excellent nonlinear optical characteristics, making them suitable for applications in laser technology and telecommunications .
Organic Synthesis
Raw Material in Organic Reactions
this compound is frequently used as a raw material in organic synthesis due to its reactivity and ability to participate in various chemical reactions. It acts as both a reagent and catalyst in several organic transformations .
Experimental Procedures
The synthesis of complex organic molecules often begins with this compound, facilitating the formation of fluorinated alcohols and substituted amino derivatives through nucleophilic substitution reactions .
Mechanism of Action
The mechanism of action of 3-Amino-1-fluoro-4-phenylbutan-2-ol involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activities. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s unique combination of functional groups distinguishes it from analogs. Below is a comparative analysis with two related molecules:
| Compound | CAS Number | Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Amino-1-fluoro-4-phenylbutan-2-ol | 105608-78-4 | C₁₀H₁₄FNO | 183.22 | Amino, fluoro, hydroxyl, phenyl |
| 4-Fluoro-1-butanol | 372-93-0 | C₄H₉FO | 92.11 | Fluoro, hydroxyl |
| 3-oxo-2-Phenylbutanamide | Not provided | ~C₁₀H₁₁NO₂ | ~177.20 | Phenyl, amide, ketone |
Key Observations:
- This compound has the highest structural complexity due to four distinct functional groups, enabling diverse reactivity (e.g., hydrogen bonding, nucleophilic substitution) .
- 4-Fluoro-1-butanol is a simpler fluorinated alcohol, lacking aromatic and amino groups, which reduces its application scope but enhances volatility .
- 3-oxo-2-Phenylbutanamide replaces the hydroxyl and amino groups with an amide and ketone, making it a precursor in amphetamine synthesis .
Physicochemical Properties
| Property | This compound | 4-Fluoro-1-butanol | 3-oxo-2-Phenylbutanamide |
|---|---|---|---|
| Solubility | Likely polar aprotic solvents (est.) | Miscible in water | Low water solubility (amide) |
| Reactivity | Amino group: nucleophilic | Alcohol oxidation | Amide hydrolysis/ketone redox |
| Hazard Profile | Not specified | Flammable, irritant | Forensic controlled substance |
Notes:
- The amino group in this compound may facilitate salt formation, enhancing solubility in acidic media .
- 4-Fluoro-1-butanol’s smaller size and lack of aromaticity result in lower boiling points compared to the target compound .
Biological Activity
3-Amino-1-fluoro-4-phenylbutan-2-ol (CAS Number: 105608-78-4) is an organic compound notable for its unique structural features, including an amino group, a fluorine atom, and a phenyl group attached to a butanol backbone. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications.
The molecular formula of this compound is C10H14FNO, and it possesses specific electronic and steric effects attributed to the presence of the fluorine atom. These properties influence its interactions with biological targets, particularly enzymes and receptors. The mechanism of action typically involves:
- Binding Interactions : The amino and fluorine groups facilitate binding to target proteins, modulating their activity.
- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.
Antiviral Activity
Research has indicated that derivatives of amino alcohols similar to this compound exhibit antiviral properties. For instance, compounds designed to inhibit neuraminidase (an enzyme critical for viral replication) have shown promising results against influenza viruses. Molecular docking studies suggest that specific functional groups within these compounds are key to their inhibitory activities .
Enzyme Modulation
The compound has been utilized in biochemical assays to study enzyme activities. Its ability to act as a probe allows researchers to investigate the kinetics and mechanisms of various enzymes, providing insights into metabolic pathways.
Case Studies
-
Synthesis and Evaluation :
In a study focusing on the synthesis of chiral compounds using transaminases, this compound was evaluated for its potential as a substrate. Results indicated that under optimized conditions, high yields were achieved with significant selectivity towards desired stereoisomers . -
Neuraminidase Inhibition :
A series of studies explored the structure-activity relationship (SAR) of related compounds in inhibiting neuraminidase. It was found that modifications at specific positions could enhance potency significantly, with some derivatives achieving IC50 values as low as 6.4 μM against neuraminidase .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Amino-4-phenylbutan-2-ol | Lacks fluorine; different reactivity | Moderate |
| 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol | Contains multiple fluorines; increased reactivity | High |
The presence of a single fluorine atom in this compound provides distinct electronic effects that enhance its interactions with biological targets compared to its analogs.
Q & A
Q. What synthetic routes are recommended for 3-Amino-1-fluoro-4-phenylbutan-2-ol, and how can reaction conditions be optimized?
A common approach involves reducing a nitro precursor (e.g., 1-fluoro-4-phenyl-2-nitrobutanol) using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran at 0–25°C. For scalability, catalytic hydrogenation with palladium on carbon (Pd/C) under 1–3 atm H₂ pressure is effective. Monitor reaction progress via TLC or HPLC to optimize time and yield. Post-reduction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amino alcohol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolve stereochemistry and confirm phenyl/amine/hydroxyl group positions.
- ¹⁹F NMR : Identify fluorine’s electronic environment (δ ~ -110 to -120 ppm for aryl-F).
- IR Spectroscopy : Detect -NH₂ (3300–3500 cm⁻¹) and -OH (broad ~3200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Compare with PubChem data for analogous fluorinated amino alcohols .
Advanced Research Questions
Q. How can contradictions in stereochemical outcomes during synthesis be resolved?
Contradictions may arise from competing reduction pathways (e.g., epimerization during nitro group reduction). To resolve:
- Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce enantioselectivity.
- Analyze diastereomeric ratios via chiral HPLC (e.g., Chiralpak AD-H column).
- Perform density functional theory (DFT) calculations to predict transition-state energetics and rationalize stereochemical preferences .
Q. What strategies mitigate degradation of this compound under varying pH and temperature?
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Buffered Solutions : Store in pH 6–7 buffers (e.g., phosphate) to prevent amine protonation or hydroxyl group oxidation.
- Inert Atmosphere : Use nitrogen-blanketed vials for long-term storage at -20°C. Refer to degradation profiles of structurally similar amino alcohols like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). Parameterize fluorine’s van der Waals radius and partial charge.
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns.
- Validation : Correlate docking scores with experimental IC₅₀ values from fluorescence polarization assays .
Q. What methods optimize enantioselective synthesis of this compound?
- Chiral Catalysts : Employ (R)- or (S)-BINAP-ligated ruthenium complexes for asymmetric hydrogenation of ketone intermediates.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance enantiomeric excess (ee).
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer. Monitor ee via circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
- Reproducibility Checks : Standardize solvent purity, catalyst loading, and inert atmosphere conditions.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced amines or defluorinated species).
- Meta-Analysis : Compare datasets from fluorophenyl-propanol analogs to isolate variables (e.g., steric effects of substituents) .
Q. Why might NMR data for this compound vary across studies?
- Solvent Effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with -NH₂/-OH.
- Dynamic Exchange : Amine protons may broaden or split in acidic media. Use D₂O exchange experiments to confirm labile protons.
- Crystallinity : Poorly crystalline samples yield broad peaks; recrystallize from ethanol/water to improve resolution .
Methodological Considerations
Q. What protocols ensure accurate quantification of this compound in complex matrices?
- Sample Prep : Derivatize with dansyl chloride to enhance UV detection (λ = 254 nm).
- LC-MS/MS : Use a C18 column (0.1% formic acid in H₂O/ACN) with MRM transitions for selective quantification.
- Calibration : Prepare standard curves in biological matrices (e.g., plasma) to account for matrix effects .
Q. How can researchers validate synthetic intermediates without commercial standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
